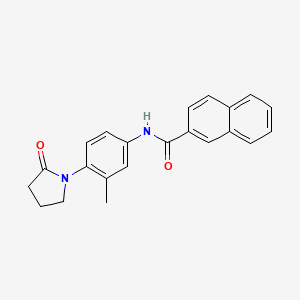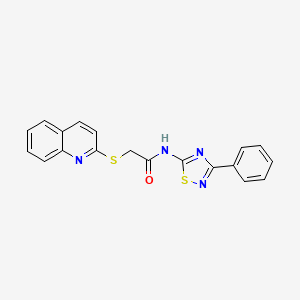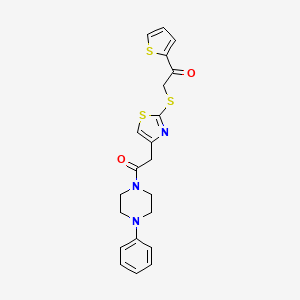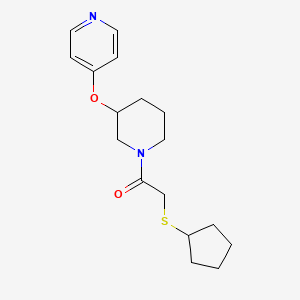
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, also known as MMPI-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide works by binding to the active site of metalloproteinases, preventing them from carrying out their normal enzymatic activity. This inhibition can lead to a variety of biochemical and physiological effects, including decreased cell migration, decreased angiogenesis, and decreased tumor growth.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. These effects include inhibition of metalloproteinases, decreased cell migration, decreased angiogenesis, and decreased tumor growth.
实验室实验的优点和局限性
One of the major advantages of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is its ability to inhibit metalloproteinases, which are important enzymes in various biological processes. This makes N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide a valuable tool for studying these processes. However, one limitation of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is that it may not be effective in all types of metalloproteinases, and its effectiveness may vary depending on the specific enzyme being studied.
未来方向
There are several future directions for the use of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide in scientific research. One direction is the development of more specific inhibitors that can target specific metalloproteinases. Another direction is the use of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide in combination with other inhibitors to target multiple pathways involved in various biological processes. Additionally, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide could be used in the development of new therapeutics for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is a valuable tool for studying various biological processes due to its ability to inhibit metalloproteinases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound in scientific research. As more is learned about N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide and its potential applications, it is likely that it will continue to be an important tool for studying various biological processes.
合成方法
The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide involves the condensation of 2-naphthoyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide.
科学研究应用
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been used in scientific research for its ability to inhibit metalloproteinases, which are enzymes that play a role in various biological processes, including tissue remodeling, wound healing, and cancer metastasis. N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been found to inhibit the activity of these enzymes, making it a valuable tool for studying their roles in these processes.
属性
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(10-11-20(15)24-12-4-7-21(24)25)23-22(26)18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXLYGLFBMMXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)


![2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005388.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B3005391.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)





![Methyl 2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005399.png)